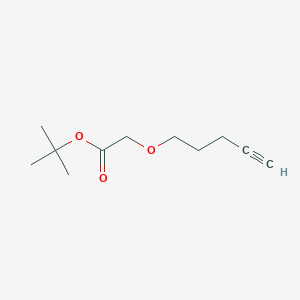![molecular formula C21H21NO3S B2603969 1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705970-30-4](/img/structure/B2603969.png)
1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(3-(Phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which integrates an isobenzofuran moiety with a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Méthodes De Préparation
The synthesis of 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isobenzofuran Moiety: This step involves the cyclization of a suitable precursor to form the isobenzofuran ring.
Spirocyclization: The isobenzofuran intermediate undergoes spirocyclization with a piperidinone derivative to form the spiro compound.
Introduction of the Phenylthio Group: The final step involves the addition of the phenylthio group to the propanoyl side chain through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1’-(3-(Phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines).
Applications De Recherche Scientifique
1’-(3-(Phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one stands out due to its unique spiro configuration and the presence of the phenylthio group. Similar compounds include:
1,3-Diphenyl-3-(phenylthio)propan-1-one: Known for its cytotoxic effects on cancer cells.
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Another compound with a similar core structure but different functional groups.
These comparisons highlight the distinct chemical and biological properties of 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one, making it a compound of significant interest in various research domains.
Propriétés
IUPAC Name |
1'-(3-phenylsulfanylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-19(11-14-26-16-7-2-1-3-8-16)22-13-6-12-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-10H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGKOSZLEHQLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCSC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2603886.png)

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)


![N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2603895.png)
![1,7-dimethyl-8-(3-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603896.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)

![N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE](/img/structure/B2603900.png)



![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)
